![molecular formula C18H27N3O2 B13896102 Tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-yl)piperazine-1-carboxylate](/img/structure/B13896102.png)
Tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a tetrahydroquinoline moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-yl)piperazine-1-carboxylate typically involves the reaction of 5,6,7,8-tetrahydroquinoline with tert-butyl piperazine-1-carboxylate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
Tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-yl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is utilized in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-piperazinecarboxylate: A related compound with similar structural features but lacking the tetrahydroquinoline moiety.
1-Boc-piperazine: Another similar compound used in organic synthesis with a tert-butyl group and piperazine ring.
Uniqueness
Tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-yl)piperazine-1-carboxylate is unique due to the presence of the tetrahydroquinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C18H27N3O2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)15-8-4-6-14-7-5-9-19-16(14)15/h5,7,9,15H,4,6,8,10-13H2,1-3H3 |
InChI Key |
QUVMORDMIXPNQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC3=C2N=CC=C3 |
Origin of Product |
United States |
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